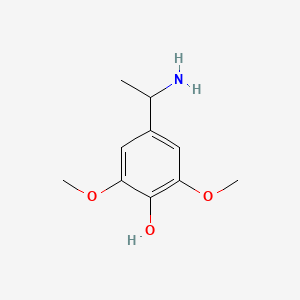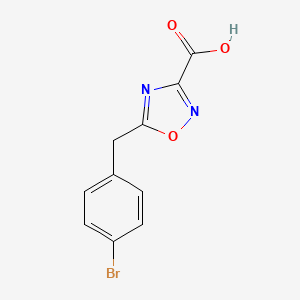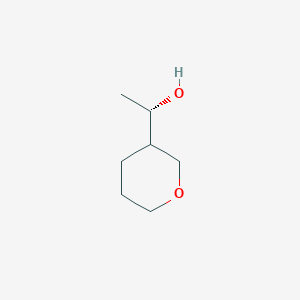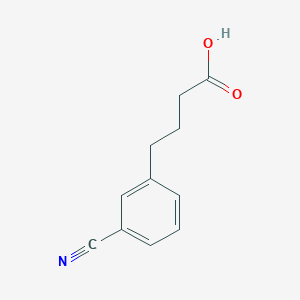![molecular formula C8H13IO2 B13619719 2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran is a heterocyclic compound that features a fused ring system containing oxygen and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran typically involves the iodination of a precursor compound. One common method involves the reaction of hexahydro-2H-furo[3,4-b]pyran with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or amino derivatives.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include deiodinated or partially reduced derivatives.
Aplicaciones Científicas De Investigación
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran involves its interaction with molecular targets through its iodine and oxygen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to antimicrobial or antiviral effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(chloromethyl)-hexahydro-2H-furo[3,4-b]pyran
- 2-(bromomethyl)-hexahydro-2H-furo[3,4-b]pyran
- 2-(fluoromethyl)-hexahydro-2H-furo[3,4-b]pyran
Uniqueness
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and provide unique electronic effects that can influence the compound’s biological activity.
Propiedades
Fórmula molecular |
C8H13IO2 |
|---|---|
Peso molecular |
268.09 g/mol |
Nombre IUPAC |
2-(iodomethyl)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyran |
InChI |
InChI=1S/C8H13IO2/c9-3-7-2-1-6-4-10-5-8(6)11-7/h6-8H,1-5H2 |
Clave InChI |
VHPOTJVOZNVERQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC2C1COC2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)



![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)



![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)


![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
